molecular formula C16H13F3N2O2S3 B2718904 N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide CAS No. 896679-11-1

N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2718904
CAS No.: 896679-11-1
M. Wt: 418.47
InChI Key: IVAHVXZLUWRPBV-UHFFFAOYSA-N
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Description

N-(2-(2-(4-(Trifluoromethyl)phenyl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide is a synthetic organic compound featuring a thiazole core linked to a thiophene-sulfonamide group via an ethyl chain. Its molecular structure incorporates several pharmacologically significant motifs, making it a valuable scaffold in medicinal chemistry and drug discovery research. The presence of the thiazole ring, a versatile heterocycle known for its aromaticity and presence in numerous bioactive molecules, is a key feature . This ring system is a common synthon found in FDA-approved drugs and compounds under investigation for a wide spectrum of biological activities, including anticancer, antimicrobial, and central nervous system effects . The compound is further functionalized with a 4-(trifluoromethyl)phenyl group on the thiazole ring. The trifluoromethyl (CF3) group is a prominent lipophilic moiety in modern medicinal chemistry due to its ability to significantly influence a compound's metabolic stability, bioavailability, and binding affinity to biological targets . Additionally, the thiophene-2-sulfonamide group is a critical structural element. Sulfonamide-functionalized heterocycles are extensively researched as ligands for various biological receptors. For instance, structurally related N-(heteroaryl)thiophene sulfonamides have been reported and studied as ligands for receptors such as the angiotensin AT2 receptor, highlighting the potential of this chemical class in probing biological pathways and developing enzyme or receptor inhibitors . The combination of these features suggests this compound has significant research value as a building block for synthesizing more complex molecules or as a core structure for screening in assays against various biological targets. Researchers may find it particularly useful in programs targeting kinase inhibition, GPCR modulation, or antimicrobial development. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O2S3/c17-16(18,19)12-5-3-11(4-6-12)15-21-13(10-25-15)7-8-20-26(22,23)14-2-1-9-24-14/h1-6,9-10,20H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVAHVXZLUWRPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using trifluoromethylating agents.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.

    Sulfonamide Formation: The final step involves the reaction of the thiophene derivative with sulfonyl chlorides to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiophene rings.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: The compound is used to study enzyme inhibition and receptor binding due to its unique structural features.

    Industrial Applications: It is explored for use in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Thiazole-Triazole Hybrids ()

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] share the thiazole core and sulfonamide groups but incorporate triazole rings instead of thiophene. Their synthesis involves:

Friedel-Crafts acylation to form benzoic acid hydrazides.

Nucleophilic addition with isothiocyanates.

Cyclization under basic conditions to yield triazole-thiones.
Key spectral data (IR: νC=S at 1247–1255 cm⁻¹; absence of νC=O at 1663–1682 cm⁻¹) confirm tautomeric stability in the thione form .

Comparison : The target compound likely requires similar coupling reagents (e.g., EDC/HOBt for sulfonamide formation, as in ) but differs in final cyclization steps due to the thiophene-sulfonamide linkage .

Thiazole-Piperazine Derivatives ()

Compounds like ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) feature piperazine linkers and ureido substituents. These are synthesized via:

Condensation of thiourea intermediates.

Alkylation with α-halogenated ketones.
Yields exceed 89%, with ESI-MS confirming molecular weights (~548 m/z) .

Antimicrobial Thiazole Derivatives ()

Thiazole derivatives like N-((2-chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine exhibit moderate-to-good antibacterial and antifungal activity. Their bioactivity is attributed to thiazole’s ability to disrupt microbial cell membranes .

Agrochemical Thiazole-Sulfonamides ()

Patent compounds like N-[2-(5-amino-1,3,4-thiadiazol-2-yl)-4-chloro-6-methylphenyl]-3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide are mitochondrial complex inhibitors. Trifluoromethyl groups enhance pesticidal activity by resisting metabolic degradation .

Comparison : The target compound’s trifluoromethyl and sulfonamide groups align with agrochemical design principles, though its specific target (e.g., insect vs. fungal) remains speculative .

Physicochemical and Spectral Properties

Key Spectral Features
  • IR : Thione tautomers (e.g., compounds [7–9] in ) lack νS-H (~2500–2600 cm⁻¹) but show νC=S (1247–1255 cm⁻¹). Sulfonamides typically exhibit νSO₂ at 1150–1350 cm⁻¹ .
  • NMR : Aromatic protons in trifluoromethylphenyl groups resonate at δ 7.5–8.0 ppm, while thiophene protons appear at δ 6.5–7.5 ppm .

Comparison : The target compound’s spectral data would resemble these patterns, with distinct shifts for the ethyl-thiophene linker.

Biological Activity

N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of this compound, particularly the trifluoromethyl group and the thiazole ring, enhance its biological efficacy and pharmacological potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H15F3N2OS
  • Molecular Weight : 376.39 g/mol
  • CAS Number : 896679-26-8

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration. Once inside the cell, it may modulate the activity of enzymes and receptors involved in key signaling pathways, such as those regulating inflammation and cell proliferation.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial and fungal strains. In vitro studies have shown promising results, with effective inhibition of growth observed in several pathogenic organisms.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

Anti-inflammatory Activity

Thiazole derivatives are also recognized for their anti-inflammatory effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α in activated macrophages. This action suggests its potential utility in treating inflammatory diseases.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies indicate that it induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.

Cell Line IC50 (µM)
HeLa (cervical carcinoma)15.6
L1210 (murine leukemia)12.3
CEM (human T lymphocyte)10.5

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated the effectiveness of thiazole derivatives against multi-drug resistant strains of bacteria, highlighting the potential of this compound as a lead compound for drug development.
  • Anti-inflammatory Mechanisms : Research published in Inflammation Research indicated that this compound significantly reduced edema in animal models of inflammation, supporting its role as a therapeutic agent in inflammatory conditions.
  • Anticancer Studies : In a clinical trial reported by Cancer Research, patients with advanced solid tumors showed improved outcomes when treated with a regimen including this compound, suggesting its potential as part of combination therapy strategies.

Q & A

Q. What are the established synthetic methodologies for N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide?

The synthesis involves two critical steps:

  • Thiazole core formation : Cyclization using Lawesson’s reagent, a sulfur-transfer agent, to construct the thiazole ring. This step often requires optimized stoichiometry and solvent systems (e.g., dichloromethane with triethylamine as a base) to achieve yields >70% .
  • Sulfonamide coupling : Reaction of the thiazole intermediate with thiophene-2-sulfonamide under oxidative chlorination conditions (e.g., SOCl₂ or Cl₂ gas) to form the sulfonamide bond . Purity is ensured via column chromatography, and yields are typically moderate (50–75%) due to steric hindrance from the trifluoromethyl group .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • IR spectroscopy : Identifies sulfonamide S=O stretches (1150–1350 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) from the trifluoromethyl group .
  • NMR (¹H/¹³C) : Assigns aromatic protons (δ 7.2–8.5 ppm for thiazole and trifluoromethylphenyl) and aliphatic protons (δ 3.5–4.5 ppm for the ethyl linker). ¹³C NMR confirms quaternary carbons in the thiazole ring .
  • Mass spectrometry : ESI-MS confirms the molecular ion ([M+H]⁺) and fragments (e.g., loss of SO₂ from the sulfonamide group) .

Q. Which in vitro biological assays are standard for evaluating its therapeutic potential?

  • Antitumor screening : NCI-60 panel testing across 60 cancer cell lines (e.g., MCF-7, A549) to determine GI₅₀ values .
  • Antimicrobial testing : Broth microdilution against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) to calculate MIC values .

Advanced Questions

Q. How can reaction conditions be optimized to enhance the yield of the thiazole ring formation?

  • Solvent and base selection : Dichloromethane with triethylamine minimizes side reactions (e.g., hydrolysis) .
  • Temperature control : Maintaining 0–5°C during cyclization prevents decomposition of reactive intermediates .
  • Kinetic monitoring : Real-time TLC or HPLC tracks reaction progress, allowing early termination to avoid over-oxidation .

Q. What analytical approaches address discrepancies between computational predictions and experimental bioactivity data?

  • Molecular dynamics (MD) simulations : Use GROMACS to model solvation effects and protein-ligand flexibility, which may explain deviations from docking studies (e.g., AutoDock Vina) .
  • SAR cross-validation : Compare activity trends with structural analogs (e.g., replacing trifluoromethyl with chloro groups) to identify critical pharmacophores .

Q. What strategies are effective in structure-activity relationship (SAR) studies for this compound?

  • Substituent variation : Modify the thiophene-sulfonamide moiety to pyridine-sulfonamide to assess changes in logP and hydrogen-bonding capacity .
  • QSAR modeling : Utilize Gaussian-based DFT calculations (B3LYP/6-31G*) to correlate electronic properties (e.g., HOMO-LUMO gaps) with cytotoxicity .

Q. How should researchers handle conflicting NMR data during structural assignment?

  • Variable-temperature NMR : Resolve dynamic effects (e.g., rotameric equilibria) by acquiring spectra at 25°C and −40°C .
  • 2D NMR techniques : HSQC and HMBC confirm through-space correlations between the thiazole proton (δ 8.1 ppm) and adjacent ethyl group .
  • Crystallographic validation : Compare with XRD data of analogous compounds (e.g., CCDC entry 1020315 ).

Q. What computational tools are recommended for predicting metabolic stability of this sulfonamide derivative?

  • ADMET prediction : SwissADME estimates metabolic sites (e.g., CYP3A4 oxidation of the ethyl linker) and clearance rates .
  • In vitro validation : Human liver microsomal assays quantify phase I/II metabolism, with LC-MS/MS tracking metabolite formation .

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